Cas no 2549008-07-1 (N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine)

N-シクロプロピル-5-(2,4-ジメトキシフェニル)ピリミジン-2-アミンは、ピリミジン骨格にシクロプロピルアミン基と2,4-ジメトキシフェニル基を有する化合物です。この構造は、医薬品中間体や生物学的活性化合物の開発において重要な役割を果たします。特に、分子内の電子供与性メトキシ基と剛直なシクロプロピル環が、標的タンパク質との特異的相互作用を可能にし、高い選択性を発揮します。また、優れた溶解性と安定性を示すため、有機合成や創薬研究における多様な反応条件への適応が可能です。その構造的特徴から、キナーゼ阻害剤やGタンパク質共役受容体(GPCR)関連化合物の設計において有用な骨格として注目されています。

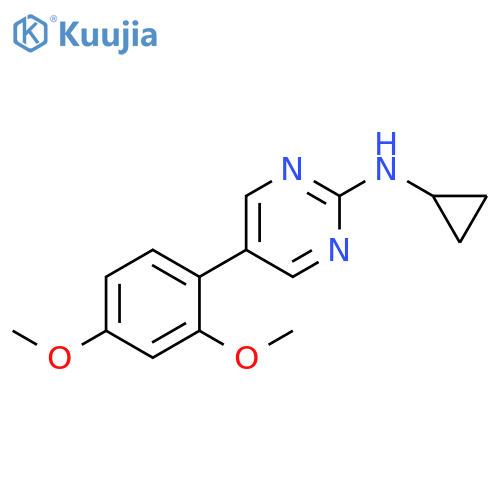

2549008-07-1 structure

商品名:N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine

CAS番号:2549008-07-1

MF:C15H17N3O2

メガワット:271.314383268356

CID:5360059

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 化学的及び物理的性質

名前と識別子

-

- N-Cyclopropyl-5-(2,4-dimethoxyphenyl)-2-pyrimidinamine

- N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine

-

- インチ: 1S/C15H17N3O2/c1-19-12-5-6-13(14(7-12)20-2)10-8-16-15(17-9-10)18-11-3-4-11/h5-9,11H,3-4H2,1-2H3,(H,16,17,18)

- InChIKey: GCBUOFPFODKRNM-UHFFFAOYSA-N

- ほほえんだ: C1(NC2CC2)=NC=C(C2=CC=C(OC)C=C2OC)C=N1

じっけんとくせい

- 密度みつど: 1.245±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)

- ふってん: 443.9±55.0 °C(Predicted)

- 酸性度係数(pKa): 3.16±0.10(Predicted)

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5490-1170-10μmol |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 10μmol |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-10mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 10mg |

$118.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-25mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 25mg |

$163.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-3mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 3mg |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-20μmol |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 20μmol |

$118.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-75mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 75mg |

$312.0 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-1mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-4mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 4mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-15mg |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 15mg |

$133.5 | 2023-09-10 | ||

| Life Chemicals | F5490-1170-5μmol |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine |

2549008-07-1 | 5μmol |

$94.5 | 2023-09-10 |

N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine 関連文献

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

2549008-07-1 (N-cyclopropyl-5-(2,4-dimethoxyphenyl)pyrimidin-2-amine) 関連製品

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬